1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
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Description
1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, commonly known as ABT-418, is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating a variety of neurological disorders.
Scientific Research Applications
Chemical Structure and Binding Properties
The chemical compound 1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is recognized for its unique binding properties, particularly in the context of DNA interaction. It is related to compounds that exhibit specificity towards the minor groove of double-stranded B-DNA, with a preference for AT-rich sequences. This characteristic is exemplified by Hoechst 33258 and its analogues, which share structural similarities and also serve as fluorescent DNA stains due to their ability to penetrate cellular membranes efficiently. Such compounds are utilized extensively in biological research for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes, demonstrating their critical role in cell biology and genetics (Issar & Kakkar, 2013).
Pharmacological Applications
1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is structurally related to a variety of pharmacologically active compounds. For instance, compounds with the hydantoin scaffold, such as phenytoin and enzalutamide, have established their significance in drug discovery due to their broad spectrum of biological and pharmacological activities. This underscores the importance of such scaffolds in therapeutic and agrochemical applications, highlighting their potential in the development of new medications and treatments (Shaikh et al., 2023).
Synthetic and Analytical Methodologies
The chemical and structural complexity of 1-(1-(2,5-Dichlorobenzoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione and related compounds necessitates advanced synthetic and analytical methodologies for their study and application. Techniques such as high-performance thin-layer chromatography (HPTLC) are essential for the precise determination of such compounds in various matrices, including pharmaceutical formulations. This analytical approach is crucial for quality control, supporting the development of novel therapeutic agents with enhanced efficacy and safety profiles (Rode & Tajne, 2021).
properties
IUPAC Name |
1-[1-(2,5-dichlorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-19-14(22)9-21(16(19)24)11-4-6-20(7-5-11)15(23)12-8-10(17)2-3-13(12)18/h2-3,8,11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNIULLQVXSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,5-Dichlorobenzoyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
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